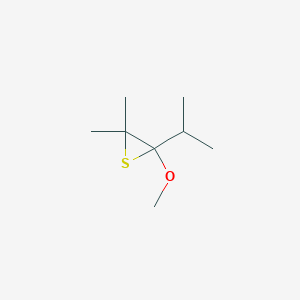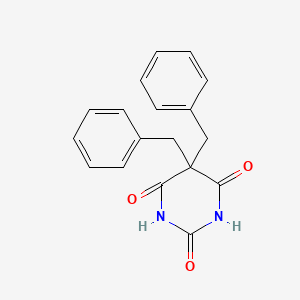
Barbituric acid, 5,5-dibenzyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dibenzylbarbituric acid: is a derivative of barbituric acid, characterized by the substitution of two benzyl groups at the 5th position of the pyrimidine ring. This compound is part of the barbiturate family, which is known for its central nervous system depressant properties. Barbiturates have historically been used as sedatives, hypnotics, and anticonvulsants, although their use has declined due to the development of safer alternatives.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dibenzylbarbituric acid typically involves the condensation of barbituric acid with benzyl halides under basic conditions. One common method is the reaction of barbituric acid with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetone, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of 5,5-Dibenzylbarbituric acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction and minimize the formation of by-products.
化学反应分析
Types of Reactions: 5,5-Dibenzylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: Benzyl carboxylic acids.
Reduction: Hydroxyl derivatives of 5,5-Dibenzylbarbituric acid.
Substitution: Various substituted barbituric acid derivatives depending on the nucleophile used.
科学研究应用
5,5-Dibenzylbarbituric acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex barbiturate derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a sedative or anticonvulsant, although its use is limited due to the availability of safer alternatives.
Industry: It is used in the development of new materials and as a reagent in organic synthesis.
作用机制
The mechanism of action of 5,5-Dibenzylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This results in sedative and anticonvulsant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.
相似化合物的比较
5,5-Diethylbarbituric acid: Known for its use as a hypnotic.
5,5-Dimethylbarbituric acid: Another barbiturate with sedative properties.
5,5-Dibromobarbituric acid: Studied for its unique hydrogen bonding structures.
Comparison: 5,5-Dibenzylbarbituric acid is unique due to the presence of benzyl groups, which influence its chemical reactivity and biological activity. Compared to 5,5-Diethylbarbituric acid and 5,5-Dimethylbarbituric acid, the benzyl groups provide steric hindrance, affecting the compound’s interaction with biological targets. Additionally, the benzyl groups can participate in π-π interactions, which can further modulate the compound’s properties.
属性
CAS 编号 |
26371-47-1 |
|---|---|
分子式 |
C18H16N2O3 |
分子量 |
308.3 g/mol |
IUPAC 名称 |
5,5-dibenzyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H16N2O3/c21-15-18(16(22)20-17(23)19-15,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,20,21,22,23) |
InChI 键 |
SLCFHAGEVYERLB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2(C(=O)NC(=O)NC2=O)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




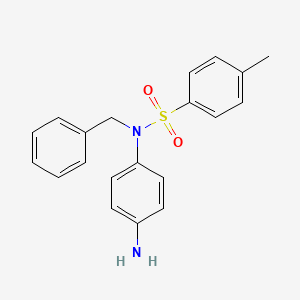
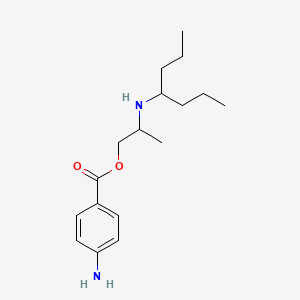
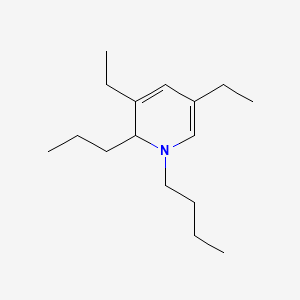
![4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13793584.png)
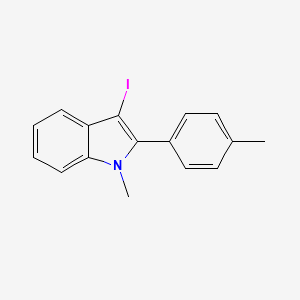
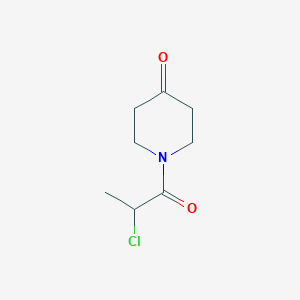

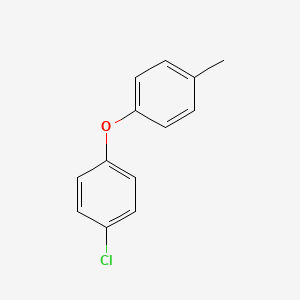
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)

